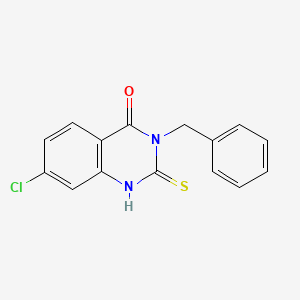
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H11ClN2OS. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone core.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified quinazolinone derivatives.
Substitution: Amino or thiol-substituted quinazolinone derivatives.
科学的研究の応用
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .
類似化合物との比較
Similar Compounds
- 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-Benzyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-Benzyl-7-chloro-3,4-dihydroquinazolin-4-one
Uniqueness
3-Benzyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the benzyl and chloro substituents, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
特性
IUPAC Name |
3-benzyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-6-7-12-13(8-11)17-15(20)18(14(12)19)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAADWZIYYAUINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

![N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2839106.png)


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2839112.png)

![2-(4-methoxyphenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2839115.png)

![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)
![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)
![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)


